molecular formula C29H22N2O6 B2418572 ethyl 2-methyl-5-(3-nitrobenzoyloxy)-1-phenyl-1H-benzo[g]indole-3-carboxylate CAS No. 392242-58-9

ethyl 2-methyl-5-(3-nitrobenzoyloxy)-1-phenyl-1H-benzo[g]indole-3-carboxylate

Cat. No.: B2418572
CAS No.: 392242-58-9
M. Wt: 494.503
InChI Key: LSBQQSYONPLPLN-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-5-((3-nitrobenzoyl)oxy)-1-phenyl-1H-benzo[g]indole-3-carboxylate is a complex organic compound with a unique structure that combines several functional groups

Scientific Research Applications

Ethyl 2-methyl-5-((3-nitrobenzoyl)oxy)-1-phenyl-1H-benzo[g]indole-3-carboxylate has several scientific research applications:

Future Directions

The study and application of indole derivatives is a vibrant field of research, particularly in drug discovery. Given the structural complexity and potential for functionalization of this compound, it could be an interesting candidate for further study .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-methyl-5-(3-nitrobenzoyloxy)-1-phenyl-1H-benzo[g]indole-3-carboxylate typically involves multiple steps. One common method includes the reaction of ethyl acetoacetate with 2-picolylamine to form an enaminoester intermediate. This intermediate is then treated with naphthoquinone in the presence of a catalyst such as zinc chloride to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the general principles of organic synthesis, including the use of scalable reaction conditions and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methyl-5-((3-nitrobenzoyl)oxy)-1-phenyl-1H-benzo[g]indole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Friedel-Crafts acylation typically requires a Lewis acid catalyst such as aluminum chloride .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while hydrolysis of the ester group would produce the corresponding carboxylic acid .

Properties

IUPAC Name

ethyl 2-methyl-5-(3-nitrobenzoyl)oxy-1-phenylbenzo[g]indole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H22N2O6/c1-3-36-29(33)26-18(2)30(20-11-5-4-6-12-20)27-23-15-8-7-14-22(23)25(17-24(26)27)37-28(32)19-10-9-13-21(16-19)31(34)35/h4-17H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSBQQSYONPLPLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C2=C1C=C(C3=CC=CC=C32)OC(=O)C4=CC(=CC=C4)[N+](=O)[O-])C5=CC=CC=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H22N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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